![molecular formula C17H10O B146267 11H-Benzo[a]fluoren-11-one CAS No. 479-79-8](/img/structure/B146267.png)

11H-Benzo[a]fluoren-11-one

Overview

Description

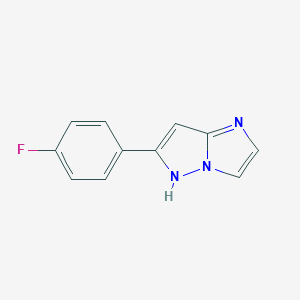

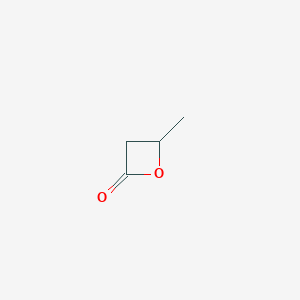

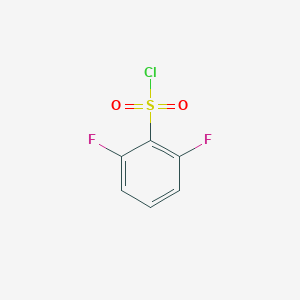

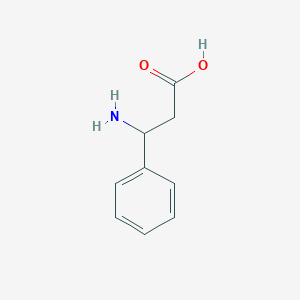

11H-Benzo[a]fluoren-11-one is an organic compound with the molecular formula C₁₇H₁₀O and a molecular weight of 230.2607 g/mol . . This compound is a polycyclic aromatic ketone, characterized by its fused ring structure, which includes a benzene ring and a fluorene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo[a]fluoren-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of fluorene derivatives, followed by cyclization to form the desired ketone structure. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl₃) as catalysts and solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 11H-Benzo[a]fluoren-11-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

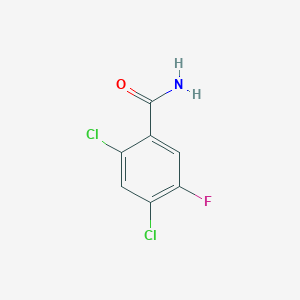

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

11H-Benzo[a]fluoren-11-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.

Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 11H-Benzo[a]fluoren-11-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and π-π stacking, with these targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in drug design or as a chemical probe in biological studies.

Comparison with Similar Compounds

- 11H-Benzo[b]fluoren-11-one

- 9-Fluorenone

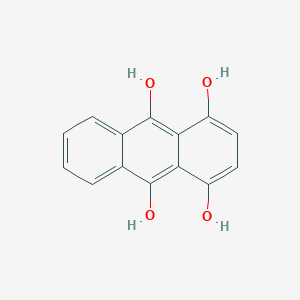

- Anthraquinone

- Fluorene

Comparison: 11H-Benzo[a]fluoren-11-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Compared to 9-Fluorenone, it has a different arrangement of the aromatic rings, leading to variations in reactivity and applications. Anthraquinone and Fluorene, while structurally related, have different functional groups and ring systems, resulting in different chemical behaviors and uses.

Properties

IUPAC Name |

benzo[a]fluoren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNICURKFVSAHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963964 | |

| Record name | 11H-Benzo[a]fluoren-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-79-8, 76723-60-9, 116232-62-3 | |

| Record name | 11H-Benzo(a)fluoren-11-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076723609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11H-Benzo[a]fluoren-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzo[a]fluorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11H-BENZO(A)FLUOREN-11-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRF7RSX57L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 11H-Benzo[a]fluoren-11-one interact with the aryl hydrocarbon receptor (AhR), and what are the downstream effects?

A1: this compound acts as an agonist for the AhR. [] Upon binding, it induces the expression of genes associated with xenobiotic metabolism, including CYP1A1, CYP1A2, and NQO1. [, ] This activation has been linked to both tumor-promoting activity and the induction of oxidative stress responses. []

Q2: Does this compound exhibit any endocrine disrupting activity?

A2: Yes, this compound has demonstrated significant estrogenic activity in a dose-dependent manner using the chemically activated luciferase expression (CALUX) assay with human osteoblast sarcoma cells. [] Its role in potential endocrine dysfunctions in mammals and aquatic organisms is still under investigation. []

Q3: How does the structure of this compound contribute to its AhR activity compared to other polycyclic aromatic compounds?

A3: While the specific structural features responsible for its AhR activity remain to be fully elucidated, studies indicate that the ketone group and its position within the polycyclic structure of this compound play a significant role. [] This is supported by the observation that other polycyclic aromatic ketones, such as 11H-benzo[b]fluoren-11-one and 7H-benzo[c]fluoren-7-one, also exhibit AhR activity. [] Further research focusing on structural analogs and computational modeling could provide a deeper understanding of these structure-activity relationships.

Q4: Can this compound be found in the environment, and if so, what are the potential sources?

A4: Yes, this compound has been detected in size-segregated urban aerosols. [] Potential sources include incomplete combustion of fossil fuels and biomass, as well as atmospheric transformation of parent polycyclic aromatic hydrocarbons (PAHs). []

Q5: Has this compound been utilized in any synthetic applications?

A5: Yes, this compound serves as a key intermediate in the synthesis of indeno[2,1-i]-naphtho[2,1-b]pyranones, a class of compounds exhibiting photochromic properties. [] This synthetic route involves a Suzuki-Miyaura coupling followed by reaction with 1,1-diarylprop-2-yn-1-ols. []

Q6: Are there any computational chemistry studies investigating the properties of this compound?

A6: While computational studies specifically focusing on this compound are limited in the provided research, similar compounds like 1-hydroxy-11H-benzo[b]fluoren-11-one have been studied using Time-Dependent Density Functional Theory (TD-DFT). [, , ] These studies investigated the excited-state intramolecular proton transfer (ESIPT) mechanisms, revealing the influence of electron density changes on ESIPT. [, , ] Applying similar computational approaches to this compound could provide insights into its electronic properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(17b)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-androst-4-ene-17-carboxamide](/img/structure/B146186.png)

![Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-](/img/structure/B146213.png)